molecular formula C15H15ClN6O3 B2752086 4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034270-36-3

4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2752086
CAS No.: 2034270-36-3
M. Wt: 362.77
InChI Key: LBOUGOREEWJWLC-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide is an intriguing synthetic compound. The molecular structure embodies significant complexity, combining chlorinated pyrazole and pyrido[2,3-d]pyrimidin backbones, elements which hint at potential diverse functionalities. Chemically, it is part of a family of compounds known for their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide typically starts with the preparation of intermediates. For instance, the pyrido[2,3-d]pyrimidin-2,4-dione core can be synthesized through a multi-step reaction involving nucleophilic substitution and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial synthesis often scales up laboratory methods, ensuring purity and yield through optimized reaction conditions. This includes temperature control, the use of high-purity reagents, and sometimes continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions particularly at the pyrazole ring, yielding oxidized derivatives.

  • Reduction: : Potential reduction of the carbonyl groups within the pyrimidine ring.

  • Substitution: : Nucleophilic substitution reactions are feasible due to the presence of chlorine.

Common Reagents and Conditions

Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines or thiols are commonly used. Conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

From oxidation and reduction reactions, expected products include various oxidized or reduced forms, which may exhibit different pharmacological properties. Substitution reactions often yield derivatives with altered side chains that can provide insight into the structure-activity relationship.

Scientific Research Applications

Chemistry

In chemistry, it serves as a model compound for studying nucleophilic substitution and condensation reactions, contributing to the development of new synthetic methodologies.

Biology

Biologically, it is studied for its potential inhibitory effects on specific enzymes, making it a candidate for drug development against diseases like cancer.

Medicine

In medicine, its derivative compounds are explored for therapeutic applications, particularly in oncology and antiviral treatments.

Industry

Comparison with Similar Compounds

Similar compounds include other pyrazole-carboxamide derivatives and pyrido[2,3-d]pyrimidin compounds. Unique due to the combination of these two structures, 4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide stands out for its potential dual functionality and broader range of biological activity.

Similar Compounds

  • N-methyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylpyrazole-3-carboxamide

  • 4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide

By comparing and contrasting these compounds, researchers can better understand the nuances and potential of this compound, leading to innovative applications in various scientific fields.

Properties

IUPAC Name

4-chloro-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O3/c1-2-21-8-10(16)11(20-21)13(23)18-6-7-22-14(24)9-4-3-5-17-12(9)19-15(22)25/h3-5,8H,2,6-7H2,1H3,(H,18,23)(H,17,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOUGOREEWJWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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